4-Chloro-5-methylindolin-2-one

Beschreibung

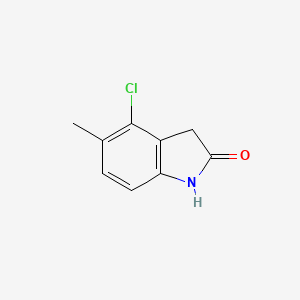

4-Chloro-5-methylindolin-2-one is a halogenated indolinone derivative with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol . The compound features a chloro substituent at the 4-position and a methyl group at the 5-position of the indole ring. It is typically stored at 2–8°C, though its CAS number, boiling point, and hazard data remain unspecified in available literature . Indolinones are recognized for their structural versatility in medicinal chemistry, often serving as precursors or intermediates for bioactive molecules.

Eigenschaften

Molekularformel |

C9H8ClNO |

|---|---|

Molekulargewicht |

181.62 g/mol |

IUPAC-Name |

4-chloro-5-methyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H8ClNO/c1-5-2-3-7-6(9(5)10)4-8(12)11-7/h2-3H,4H2,1H3,(H,11,12) |

InChI-Schlüssel |

PFXOURUQNDVNGH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C2=C(C=C1)NC(=O)C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 4-Chloro-5-methylindolin-2-one typically involves several steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach involves the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol . Industrial production methods often utilize these synthetic routes with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-Chloro-5-methylindolin-2-one undergoes various chemical reactions, including:

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

4-Chloro-5-methylindolin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Chloro-5-methylindolin-2-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the specific derivative and its application. Molecular docking studies have shown that certain derivatives can bind to target proteins, disrupting their function and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 4-chloro-5-methylindolin-2-one and its analogs:

Physicochemical and Stability Considerations

- Solubility and Stability : The methyl group in this compound likely enhances lipophilicity compared to hydroxyl- or dione-substituted analogs (e.g., ).

- Thermal Stability: Halogenated indolinones generally exhibit moderate thermal stability, though brominated derivatives () may decompose at lower temperatures due to weaker C-Br bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.